molecular formula C14H14ClN3 B2809998 N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide CAS No. 338408-46-1

N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide

Cat. No. B2809998
CAS RN: 338408-46-1
M. Wt: 259.74
InChI Key: CKXPFLFSWWFUER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would depend on its specific structure and the conditions under which it’s reacted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide and its derivatives have been the focus of various studies concerning their synthesis and crystal structure analysis. Hu Yang (2009) detailed the crystal structure of a related compound, emphasizing the significance of single-crystal X-ray diffraction in understanding the molecular arrangement and spatial configuration of such compounds. This technique aids in the precise determination of molecular dimensions and intermolecular interactions, crucial for comprehending the chemical behavior and potential applications of these compounds (Yang, 2009).

Chemical Transformation and Antibacterial Activity

The work by Anusevičius et al. (2014) explored the chemical transformations of related compounds, resulting in the formation of various derivatives with potential antibacterial properties. This study not only expanded the chemical diversity of this compound derivatives but also highlighted their potential in developing new antibacterial agents. The structural confirmation through spectroscopy and the evaluation of antibacterial activity underscore the relevance of these compounds in medicinal chemistry (Anusevičius et al., 2014).

Antimicrobial and Anticancer Potential

Studies have also delved into the antimicrobial and anticancer potential of this compound derivatives. For instance, research by Hafez et al. (2016) synthesized novel compounds and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated that certain synthesized compounds exhibited higher anticancer activity compared to reference drugs, alongside notable antimicrobial effects. This highlights the therapeutic potential of these compounds in treating various diseases and infections (Hafez et al., 2016).

Application in Dyeing and Fabric Treatment

The research by Isaac Oluwatobi Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with metal ions like Cu, Co, and Zn and their application properties on polyester and nylon 6.6 fabrics. The study detailed the synthesis process, structural elucidation, and the dyeing performance of the dyes and their metal complexes on fabrics, demonstrating the potential of these compounds in textile and material sciences (Abolude et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide”. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(4-chlorophenyl)-N'-ethylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-2-17-14(11-4-3-9-16-10-11)18-13-7-5-12(15)6-8-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXPFLFSWWFUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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